3-Methylsulfonyl-azetidine
Overview
Description
3-Methylsulfonyl-azetidine is a compound that is related to various research areas, including the study of sulfonylurea herbicides, the synthesis of arylsulfonamides, and the copolymerization of sulfonylaziridines. While the provided papers do not directly discuss 3-Methylsulfonyl-azetidine, they do provide insights into the chemical behavior and synthesis of related sulfonyl and azetidine compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, as described in the synthesis of arylsulfonamides, which includes the reaction of an enamine with an arylsulfonyl isocyanate . Additionally, the anionic ring-opening copolymerization of 1-(methylsulfonyl)aziridine and 1-(sec-butylsulfonyl)aziridine leads to the formation of poly(sulfonylaziridine) and linear poly(ethylenimine), indicating the reactivity of sulfonylaziridines in polymer synthesis .
Molecular Structure Analysis
The molecular structure of related sulfonyl compounds exhibits dynamic behavior in solution due to restricted rotation around certain bonds, as observed in arylsulfonamides and malonimide derivatives . This dynamic behavior is a result of the conjugation and steric hindrance within the molecules.
Chemical Reactions Analysis
Chemical reactions involving sulfonyl-azetidine derivatives can lead to various products. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo a gold-catalyzed rearrangement to form 2,5-disubstituted pyrroles . The degradation of azimsulfuron, a sulfonylurea herbicide, results in different metabolites depending on the pH, with hydrolysis leading to products from the cleavage of the sulfonylurea bridge .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl and azetidine compounds are influenced by their molecular structure. For example, the pH-dependent hydrolysis rate of azimsulfuron indicates the sensitivity of sulfonylurea compounds to environmental conditions . The dynamic NMR behavior of arylsulfonamides and malonimides in solution suggests that these compounds have unique physical properties related to their molecular flexibility .
Scientific Research Applications
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Synthetic Chemistry
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Medicinal Chemistry
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Organic Synthesis
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Polymer Synthesis
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Drug Discovery
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Chiral Templates
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Nucleophilic Reactions
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Ring Expansion Reactions
- Azetidines are used in ring expansion reactions . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Safety And Hazards
The safety data sheet for azetidine indicates that it is highly flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and storing locked up in a well-ventilated place .
Future Directions
properties
IUPAC Name |
3-methylsulfonylazetidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSQXAPAQNXLMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680585 | |
Record name | 3-(Methanesulfonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsulfonyl-azetidine | |
CAS RN |
935668-43-2 | |
Record name | 3-(Methanesulfonyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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